molecular formula C9H7Cl2F3S B2506367 2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide CAS No. 1824025-40-2

2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide

Cat. No.: B2506367
CAS No.: 1824025-40-2
M. Wt: 275.11
InChI Key: ZRDFJDGXHURRHW-UHFFFAOYSA-N
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Description

2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide is a specialized fluorinated compound known for its unique chemical properties. It is often used in various scientific research applications due to its distinctive molecular structure and reactivity.

Preparation Methods

The synthesis of 2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide typically involves the reaction of 2,6-dichlorophenyl compounds with 3,3,3-trifluoropropyl sulfide under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure consistency and purity of the final product .

Chemical Reactions Analysis

2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfide group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide involves its interaction with specific molecular targets. The compound’s fluorinated and chlorinated groups contribute to its reactivity and ability to interact with various biological and chemical pathways. These interactions can lead to changes in molecular structure and function, which are studied to understand the compound’s effects .

Comparison with Similar Compounds

2,6-Dichlorophenyl 3,3,3-trifluoropropyl sulfide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,3-dichloro-2-(3,3,3-trifluoropropylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F3S/c10-6-2-1-3-7(11)8(6)15-5-4-9(12,13)14/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDFJDGXHURRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SCCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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